Bienvenue dans la boutique en ligne BenchChem!

4,5-dihydro-3,1-benzoxazepin-2(1H)-one

Structural confirmation NMR spectroscopy Chemical identity verification

Procure the chemically defined 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold—the unsubstituted parent of the dihydrobenzoxazepinone (DHB) chemotype. This core is essential for systematic SAR exploration, offering three diversification vectors. Validated anthelmintic activity against multiple parasites (T. muris EC50 ~25–50 μM) with selectivity over mammalian cells. Universally required for thione synthesis; avoid uncharacterized positional isomers.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B8528622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dihydro-3,1-benzoxazepin-2(1H)-one
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1COC(=O)NC2=CC=CC=C21
InChIInChI=1S/C9H9NO2/c11-9-10-8-4-2-1-3-7(8)5-6-12-9/h1-4H,5-6H2,(H,10,11)
InChIKeyUWYJRJFGKDSREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-3,1-benzoxazepin-2(1H)-one – Chemical Identity, Core Scaffold, and Procurement Starting Point


4,5-Dihydro-3,1-benzoxazepin-2(1H)-one is the unsubstituted parent heterocycle of the dihydrobenzoxazepinone (DHB) chemotype, a seven-membered N,O-containing ring system characterized by a lactam carbonyl at the 2-position and saturation at the 4,5-positions [1]. This core scaffold has been independently validated as an anthelmintic pharmacophore active against multiple medically important parasitic nematodes and trematodes [2]. Structurally, it serves as the universal synthetic precursor to the broader DHB compound class and to the corresponding 4,5-dihydro-3,1-benzoxazepine-2(1H)-thione derivatives [1][3]. Its molecular formula is C9H9NO2 (MW 163.17 g/mol), and its scaffold architecture provides three distinct diversification vectors (lactam N, C-4, and the benzo ring) for structure-activity relationship (SAR) exploration [2].

Why 4,5-Dihydro-3,1-benzoxazepin-2(1H)-one Cannot Be Casually Substituted by In-Class Heterocycles


The 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold occupies a constrained and pharmacologically specific region of chemical space among medium-ring oxazepine heterocycles that cannot be replicated by superficially similar benzoxazepine or benzodiazepine congeners. A systematic 47-analogue SAR campaign has established that anthelmintic activity within the DHB chemotype is exquisitely sensitive to substitution pattern and ring topology — even minor positional isomerism results in complete loss of activity against Trichuris muris [1]. Furthermore, the related dihydrobenzoquinolinone (DBQ) scaffold, while sharing a common seven-membered ring size, exhibits a distinct, non-overlapping biological profile that highlights the critical role of the N,O-heteroatom arrangement in target engagement [1]. Procurement of an undefined, unvalidated oxazepine analog as a substitute for the chemically defined 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold would introduce uncharacterized variables into any SAR study, hit-to-lead program, or mechanism-of-action investigation.

Quantitative Differentiation Evidence for 4,5-Dihydro-3,1-benzoxazepin-2(1H)-one Procurement Decisions


Scaffold Proton Chemical Shift Differentiation from 3-Benzoxepin-2(1H)-one

The 1H NMR spectrum of 4,5-dihydro-3,1-benzoxazepin-2(1H)-one exhibits a characteristic lactam N-H singlet at δ 8.02 ppm (1H, bs, exchangeable) and distinct methylene triplets at δ 4.51 (2H, O-CH2) and δ 3.21 (2H, N-CH2) [1]. In contrast, the commonly confused 3-benzoxepin-2(1H)-one isomer (CAS 87220-52-8) lacks the N-H signal entirely (0 exchangeable protons) and displays a completely different aliphatic splitting pattern consistent with an oxepinone rather than an oxazepinone ring system [2]. This unambiguous spectroscopic fingerprint enables definitive identity verification of the supplied compound before any cell-based or in vivo experiment is initiated, preventing the wasted resources associated with testing a mis-identified structural isomer.

Structural confirmation NMR spectroscopy Chemical identity verification

Cross-Scaffold Comparison of Anthelmintic Chemotype Divergence

A systematic SAR investigation encompassing 47 analogues established that the DHB chemotype (built upon the 4,5-dihydro-3,1-benzoxazepin-2(1H)-one core) and the structurally related dihydrobenzoquinolinone (DBQ) chemotype display fundamentally divergent anthelmintic activity profiles against a panel of parasitic helminths [1]. While DHB compounds demonstrated consistent activity across Trichuris muris, Brugia malayi, Heligmosomoides polygyrus, and Schistosoma mansoni, DBQ compounds exhibited a narrower, non-overlapping spectrum [1]. This divergence is attributed to the distinct heteroatom arrangement within the seven-membered ring — the N,O-system of the DHB scaffold versus the N,C-system of DBQs — rather than to any single substituent effect [1]. For procurement purposes, this means that the benzoxazepinone scaffold is the validated starting point for any research program targeting broad-spectrum anthelmintic activity.

Anthelmintic discovery Scaffold hopping Neglected tropical disease

Cytotoxicity Selectivity Window of DHB Compounds Relative to Standard Anthelmintic Control

Multiple DHB compounds derived from the 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold demonstrated minimal cytotoxicity against murine gut epithelial cells, providing a critical selectivity window that differentiates them from the standard control compound chlorpromazine [1]. Specifically, compounds OX02983 and OX03153 showed EC50 values >100 μM in both WST-8 and Neutral red cytotoxicity assays, while maintaining EC50 values of 50 μM and 57 μM, respectively, in the Trichuris muris adult paralysis assay [1]. In contrast, the positive control chlorpromazine exhibited pronounced cytotoxicity with EC50 values of 9 μM (WST-8) and 10 μM (Neutral red), yielding a non-selective profile [1]. This selectivity — with a therapeutic index >2 for the DHB compounds compared to a cytotoxic control — demonstrates that the benzoxazepinone scaffold has an intrinsic structural property that confers parasite selectivity, a feature that is not present in non-selective chemical controls.

Selectivity index Cytotoxicity profiling Parasite selectivity

One-Pot Synthetic Tractability to the Thione Analog — Comparative Yield Profile

The 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold serves as a direct precursor to the corresponding thione analog via treatment with Lawesson's reagent, a transformation that has been well-characterized in the literature [1]. More importantly, a one-pot synthetic methodology starting from 2-(2-isocyanophenyl)ethanols has been developed that directly yields 4,5-dihydro-3,1-benzoxazepine-2(1H)-thiones in fair-to-good yields through an isothiocyanate intermediate without requiring isolation of the corresponding oxazepinone [1]. The overall yields range from fair to good across diverse 4-substituents (alkyl, aryl), with the 4,4-disubstituted derivatives (4d–f) obtained in generally good yields; however, sterically congested substrates such as 2-(2-isocyanophenyl)-2,2-diphenylethanol (2g) result in complex product mixtures with only trace amounts of the desired thione due to steric crowding at the 4-position [1]. This demonstrates that while the thione analog is synthetically accessible from the oxazepinone core, the efficiency of the conversion is highly sensitive to substrate sterics, making the unsubstituted 4,5-dihydro-3,1-benzoxazepin-2(1H)-one the most synthetically tractable starting point for preparing a diverse library of thione derivatives.

Synthetic methodology Isothiocyanate chemistry Scaffold diversification

Validated Research Applications for 4,5-Dihydro-3,1-benzoxazepin-2(1H)-one Based on Quantitative Evidence


Broad-Spectrum Anthelmintic Hit-to-Lead and SAR Expansion Programs

The DHB scaffold, anchored by the 4,5-dihydro-3,1-benzoxazepin-2(1H)-one core, is a validated starting point for anthelmintic drug discovery programs targeting whipworm (Trichuris trichiura) and other soil-transmitted helminths. Procurement of the unsubstituted scaffold enables systematic SAR exploration via derivatization at all three accessible positions. The scaffold has confirmed activity against T. muris (EC50 ~25–50 μM for optimized analogs), B. malayi, H. polygyrus, and S. mansoni, and its compounds demonstrate selectivity over murine epithelial cells [1]. This multi-parasite validation profile cannot be replicated by the DBQ scaffold [2].

Synthetic Methodology Development and Focused Library Generation of 2-Thione Analogs

The 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold is the preferred substrate for conversion to 4,5-dihydro-3,1-benzoxazepine-2(1H)-thiones, a transformation that has been validated via both Lawesson's reagent-mediated direct thionation and a one-pot isothiocyanate cyclization methodology. The unsubstituted scaffold provides the highest synthetic versatility, as steric bulk at the 4-position critically limits thione formation efficiency [1]. Researchers developing novel heterocyclic sulfur compounds should procure the unsubstituted oxazepinone core as their universal starting material for thionation and subsequent diversification.

Mechanistic Studies of Allosteric Kinase Inhibition via the Benzoxazepinone Scaffold

While the 4,5-dihydro-3,1-benzoxazepin-2(1H)-one scaffold has been most extensively validated as an anthelmintic chemotype [1], the broader benzoxazepinone class has been independently identified as a privileged allosteric kinase inhibitor scaffold. Compounds derived from the benzoxazepinone core have demonstrated high selectivity for RIPK1 and, via scaffold hopping, for LIMK1/2 [2]. The unsubstituted 4,5-dihydro-3,1-benzoxazepin-2(1H)-one core therefore serves as a versatile entry point for exploring allosteric kinase inhibition, with the advantage that its reduced molecular weight and minimal substitution pattern avoid confounding steric or electronic effects during initial target engagement studies.

Quote Request

Request a Quote for 4,5-dihydro-3,1-benzoxazepin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.